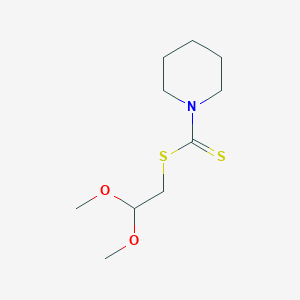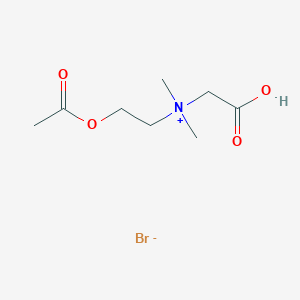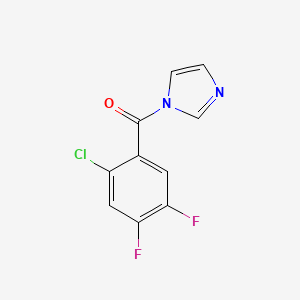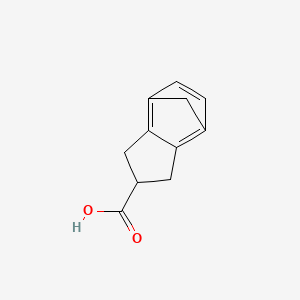![molecular formula C11H14F10OS2 B14290109 1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL CAS No. 113107-47-4](/img/structure/B14290109.png)
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL is a chemical compound known for its unique structure and properties It contains two 3,3,4,4,4-pentafluorobutyl groups attached to a propan-2-ol backbone via sulfanyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL typically involves the reaction of 3,3,4,4,4-pentafluorobutyl thiol with 1,3-dibromopropan-2-ol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents, acylating agents, etc.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or acylated derivatives.
Applications De Recherche Scientifique
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form strong interactions with various biomolecules, while the fluorinated groups enhance the compound’s stability and bioavailability. These properties make it a valuable tool in studying and modulating biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4,4-Pentafluorobutyl acrylate: A related compound with similar fluorinated groups but different functional groups.
Perfluorobutanesulfonyl fluoride: Another fluorinated compound with distinct chemical properties.
Uniqueness
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL is unique due to its combination of sulfanyl and fluorinated groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
113107-47-4 |
|---|---|
Formule moléculaire |
C11H14F10OS2 |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
1,3-bis(3,3,4,4,4-pentafluorobutylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C11H14F10OS2/c12-8(13,10(16,17)18)1-3-23-5-7(22)6-24-4-2-9(14,15)11(19,20)21/h7,22H,1-6H2 |
Clé InChI |
UYNZOVNOFJKUGS-UHFFFAOYSA-N |
SMILES canonique |
C(CSCC(CSCCC(C(F)(F)F)(F)F)O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)


![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)



![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)

![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)



![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
